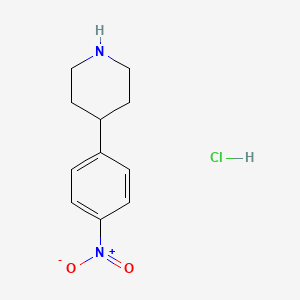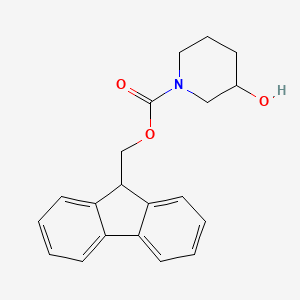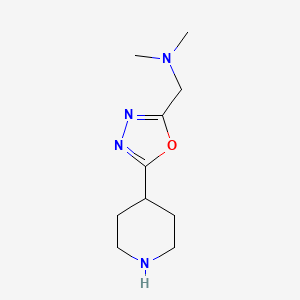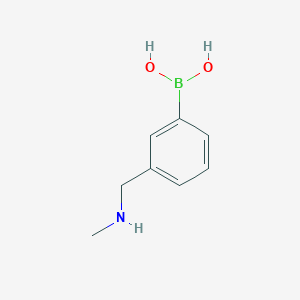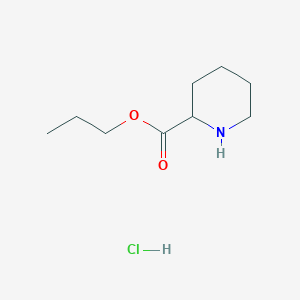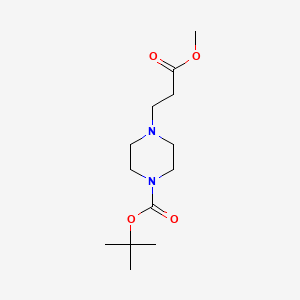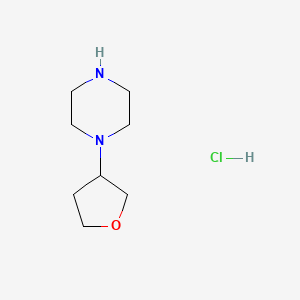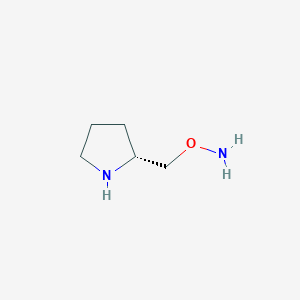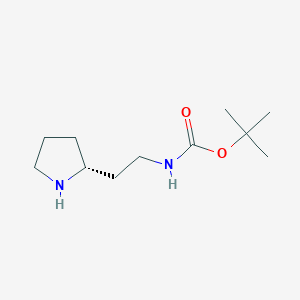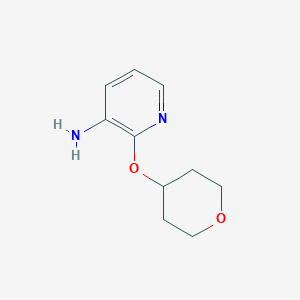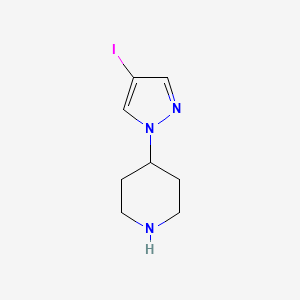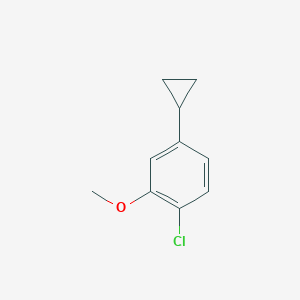
1-Chloro-4-cyclopropyl-2-methoxybenzene
Übersicht
Beschreibung
1-Chloro-4-cyclopropyl-2-methoxybenzene (1-C4CM) is a synthetic compound belonging to the family of benzene derivatives. It is an aromatic compound with a unique structure consisting of a cyclopropyl ring and a methoxy group. 1-C4CM has a wide range of applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a reagent in pharmaceutical synthesis, and as a catalyst in biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Environmental Impacts
1-Chloro-4-cyclopropyl-2-methoxybenzene has been researched in the context of environmental science. For example, a study focused on the electrochemical reduction of a similar compound, methyl triclosan, which is considered an environmental pollutant. The research explored the direct reduction of this compound at glassy carbon electrodes, shedding light on the electrochemical behaviors of such pollutants (Peverly et al., 2014).
Agricultural and Food Science
The compound's derivatives have been found in agricultural products like grains. A study identified more than 20 volatile methoxybenzene compounds, including derivatives of 1-Chloro-4-cyclopropyl-2-methoxybenzene, in grains with off-odors, linking them to specific smells and potentially affecting grain quality (Seitz & Ram, 2000).
Chemical Synthesis and Kinetics
The kinetics of reactions involving similar methoxybenzene compounds have been a subject of study. Research on the synthesis and kinetics of dichloro-methoxybenzenes from trichlorobenzene and sodium methoxide provides insight into the behavior of these compounds under different conditions, which could be relevant for understanding the behavior of 1-Chloro-4-cyclopropyl-2-methoxybenzene (Wang et al., 2010).
Environmental Chemistry
Studies on the electrochemical reduction of pesticides similar to 1-Chloro-4-cyclopropyl-2-methoxybenzene, such as methoxychlor, contribute to understanding the environmental fate and degradation processes of these compounds. This research can inform environmental remediation strategies and the assessment of environmental risks (McGuire et al., 2016).
Eigenschaften
IUPAC Name |
1-chloro-4-cyclopropyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMMZUJIFUNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-cyclopropyl-2-methoxybenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
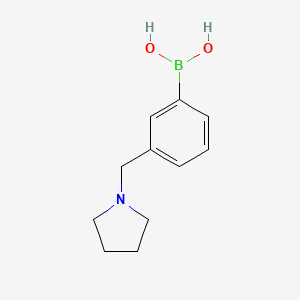
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
